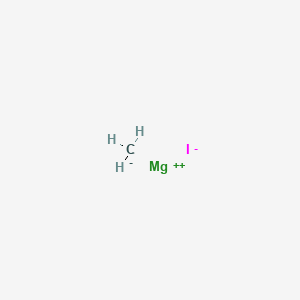
Magnesium(2+) iodide methanide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Magnesium(2+) iodide methanide is a chemical compound that consists of magnesium ions, iodide ions, and methanide ions
准备方法
Synthetic Routes and Reaction Conditions
Magnesium(2+) iodide methanide can be synthesized through the reaction of magnesium iodide with methanide ions. One common method involves the reaction of magnesium metal with iodine to form magnesium iodide, which is then reacted with methanide ions under controlled conditions. The reaction is typically carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, this compound can be produced using large-scale reactors that allow for precise control of reaction conditions. The process involves the use of high-purity magnesium and iodine, along with methanide sources, to ensure the production of high-quality this compound. The reaction is conducted at elevated temperatures and pressures to optimize yield and purity.
化学反应分析
Types of Reactions
Magnesium(2+) iodide methanide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form magnesium oxide and iodine.
Reduction: It can be reduced to form magnesium metal and methanide ions.
Substitution: The iodide ions in the compound can be substituted with other halide ions, such as chloride or bromide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide. The reaction is typically carried out at high temperatures.
Reduction: Reducing agents such as lithium aluminum hydride can be used. The reaction is conducted under an inert atmosphere.
Substitution: Halide exchange reactions can be performed using halide salts in an aqueous or organic solvent.
Major Products Formed
Oxidation: Magnesium oxide and iodine.
Reduction: Magnesium metal and methanide ions.
Substitution: Magnesium halides (e.g., magnesium chloride, magnesium bromide).
科学研究应用
Magnesium(2+) iodide methanide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound is studied for its potential role in biological systems, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of specialized materials and as a catalyst in various chemical processes.
作用机制
The mechanism of action of magnesium(2+) iodide methanide involves its interaction with molecular targets such as enzymes and proteins. The compound can act as a catalyst, facilitating chemical reactions by lowering the activation energy. It can also interact with cellular components, influencing various biochemical pathways.
相似化合物的比较
Magnesium(2+) iodide methanide can be compared with other similar compounds, such as:
Magnesium chloride: Similar in structure but contains chloride ions instead of iodide and methanide ions.
Magnesium bromide: Contains bromide ions instead of iodide and methanide ions.
Magnesium fluoride: Contains fluoride ions instead of iodide and methanide ions.
Uniqueness
This compound is unique due to the presence of methanide ions, which impart distinct chemical properties and reactivity compared to other magnesium halides. This uniqueness makes it valuable for specific applications in research and industry.
属性
IUPAC Name |
magnesium;carbanide;iodide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3.HI.Mg/h1H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXWPONVCMVLXBW-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH3-].[Mg+2].[I-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3IMg |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]prop-2-enoic acid](/img/structure/B11759836.png)
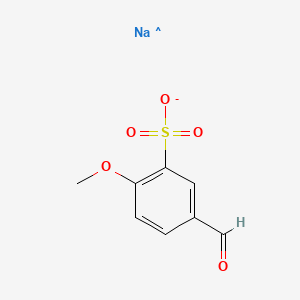
![4-Chloro-2-[(2,2-dimethylhydrazin-1-ylidene)methyl]phenol](/img/structure/B11759851.png)
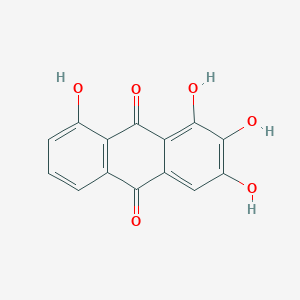
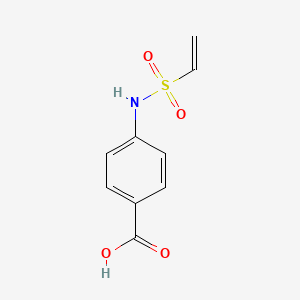
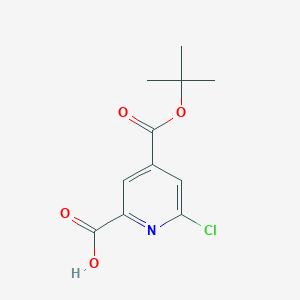

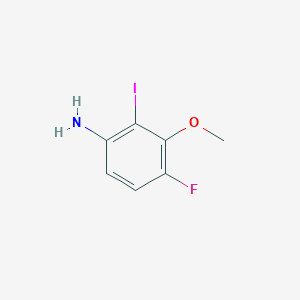
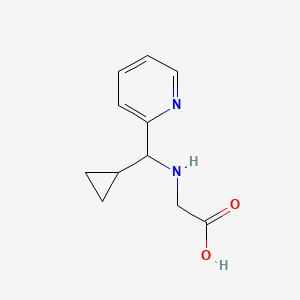
![tert-Butyl 6-(hydroxymethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B11759877.png)

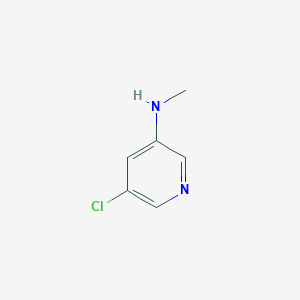
![[(3,5-difluorophenyl)methyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11759910.png)
